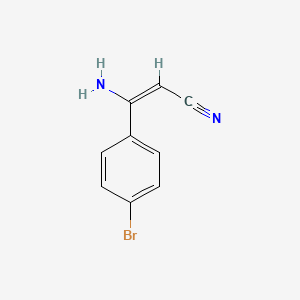
(2E)-3-Amino-3-(4-bromphenyl)prop-2-en-nitril
Übersicht
Beschreibung
(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile: is an organic compound that belongs to the class of nitriles It features a bromophenyl group attached to an amino-substituted prop-2-enenitrile moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized organic molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.
Medicine: In medicinal chemistry, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is explored for its potential as a pharmacophore in drug design. It may be used in the synthesis of compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the development of polymers and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amination step. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Ammonium acetate or piperidine
Industrial Production Methods: On an industrial scale, the production of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, potassium permanganate
- Reduction: Lithium aluminum hydride, sodium borohydride
- Substitution: Sodium hydroxide, alkoxides, amines
Major Products Formed:
- Oxidation: Corresponding oxides or hydroxylated derivatives
- Reduction: Amines or alcohols
- Substitution: Substituted phenyl derivatives
Wirkmechanismus
The mechanism of action of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
- (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
- (2E)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
- (2E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile
Comparison: Compared to its analogs, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity and specificity.
Eigenschaften
IUPAC Name |
(E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJAZMPXGPTEA-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C#N)/N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)
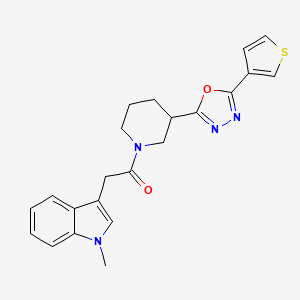
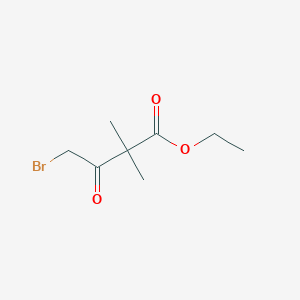
![N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2356037.png)
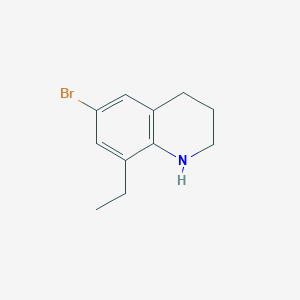
![2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2356041.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/new.no-structure.jpg)

![3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B2356044.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide](/img/structure/B2356047.png)
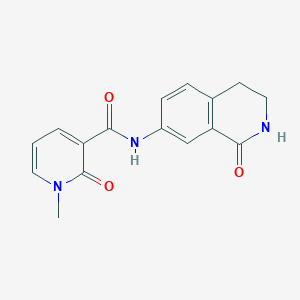
![(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one](/img/structure/B2356050.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2356051.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2356054.png)
